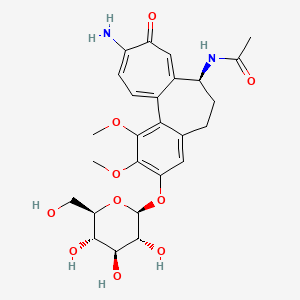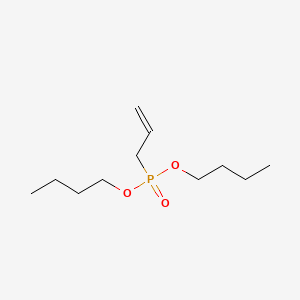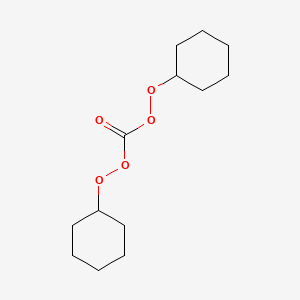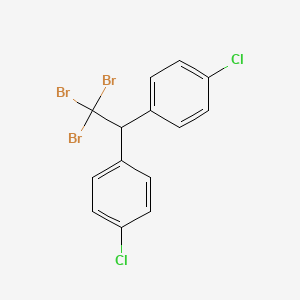
4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide is a chemical compound with a complex structure that includes a bromine atom, a diethylamino group, and two hydroxyl groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide typically involves the reaction of 4-bromoaniline with 4-(diethylamino)salicylaldehyde in the presence of glacial acetic acid and methanol. The mixture is stirred at room temperature for 12 hours, followed by the removal of methanol using a rotary evaporator. The crude product is then purified through slow evaporation of a dichloromethane solution, yielding the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity on a larger scale.
化学反应分析
Types of Reactions
4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of 4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the hydroxyl groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .
相似化合物的比较
Similar Compounds
- 4-bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide
- 4-bromo-n-[2-(diethylamino)phenyl]-3,5-dimethoxybenzamide
- 4-chloro-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide
Uniqueness
4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide is unique due to the presence of both diethylamino and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The bromine atom also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets .
属性
CAS 编号 |
4036-89-9 |
|---|---|
分子式 |
C17H19BrN2O3 |
分子量 |
379.2 g/mol |
IUPAC 名称 |
4-bromo-N-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C17H19BrN2O3/c1-3-20(4-2)13-8-6-5-7-12(13)19-17(23)11-9-14(21)16(18)15(22)10-11/h5-10,21-22H,3-4H2,1-2H3,(H,19,23) |
InChI 键 |
GWBLGMCMQCZIAU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)O)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B13729190.png)



![2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B13729211.png)
![7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729215.png)


![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)


![Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate](/img/structure/B13729252.png)

